Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Overview
Description
Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like ethyl acetate and the application of microwave-mediated, catalyst-free synthesis methods at elevated temperatures (e.g., 140°C) to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Aromatic nucleophilic substitution is a common reaction for this compound, where different nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Common reagents include amines, triazole-2-thiol, and solvents like ethyl acetate. Reaction conditions often involve elevated temperatures and, in some cases, microwave irradiation to accelerate the reaction .
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential neuroprotective and anti-neuroinflammatory properties.
Mechanism of Action
The mechanism of action of Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to inhibit the activity of certain enzymes, thereby exerting its antimicrobial and antiviral effects . Additionally, it may modulate inflammatory pathways, contributing to its anti-neuroinflammatory properties .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-a]pyridine-3-carboxylate: Another triazolopyridine with similar chemical properties.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Exhibits similar structural features and potential biological activities.
Uniqueness
Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a neuroprotective and anti-neuroinflammatory agent sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H6ClN3O2 |
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Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-6(9)7-11-10-4-12(7)3-5/h2-4H,1H3 |
InChI Key |
ASVYHFDFXYKZKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=NN=C2C(=C1)Cl |
Origin of Product |
United States |
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